molecular formula C13H16N2O B8464860 2,4-dihydro-5-methyl-2-(3-phenylpropyl)-3H-pyrazol-3-one

2,4-dihydro-5-methyl-2-(3-phenylpropyl)-3H-pyrazol-3-one

Cat. No. B8464860
M. Wt: 216.28 g/mol
InChI Key: NLIGVDAMIQLXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05314998

Procedure details

By a procedure similar to that for 2,4-dihydro-5-methyl-2-octyl-3H-pyrazol-3-one, starting from 3-methyl-3-pyrazoline-5-one (19.63 g, 0.20 mol) and 1-bromo-3-phenylpropane (39.80 g, 0.20 mol), 2,4-dihydro-5-methyl-2-(3-phenylpropyl)-3H-pyrazol-3-one (29.40 g, 69%) was obtained as colorless needles, m.p. 130°-105° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step Two
Quantity
39.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:3][C:4](=[O:15])[N:5]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[N:6]=1.[CH3:16]C1NNC(=O)C=1.BrCCCC1C=CC=CC=1>>[CH3:1][C:2]1[CH2:3][C:4](=[O:15])[N:5]([CH2:7][CH2:8][CH2:9][C:10]2[CH:16]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1CC(N(N1)CCCCCCCC)=O
Step Two
Name
Quantity
19.63 g
Type
reactant
Smiles
CC=1NNC(C1)=O
Step Three
Name
Quantity
39.8 g
Type
reactant
Smiles
BrCCCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1CC(N(N1)CCCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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